Cas no 902584-81-0 (2-3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethylphenyl)acetamide)

2-3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethylphenyl)acetamide
- F3407-2074
- 902584-81-0
- AKOS001820726
- 2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide
- 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide
-
- Inchi: 1S/C27H26N2O4S/c1-4-20-10-12-21(13-11-20)28-26(30)17-29-16-25(27(31)23-7-5-6-8-24(23)29)34(32,33)22-14-9-18(2)19(3)15-22/h5-16H,4,17H2,1-3H3,(H,28,30)
- InChI Key: RDYXZUGFVOHHGV-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=C(C)C=1)(C1C(C2C=CC=CC=2N(CC(NC2C=CC(=CC=2)CC)=O)C=1)=O)(=O)=O
Computed Properties
- Exact Mass: 474.16132849g/mol
- Monoisotopic Mass: 474.16132849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 6
- Complexity: 885
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.9Ų
- XLogP3: 5.1
2-3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethylphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-2074-10μmol |
2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
902584-81-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-2074-10mg |
2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
902584-81-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-2074-5μmol |
2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
902584-81-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-2074-75mg |
2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
902584-81-0 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F3407-2074-100mg |
2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
902584-81-0 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F3407-2074-5mg |
2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
902584-81-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-2074-2μmol |
2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
902584-81-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3407-2074-4mg |
2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
902584-81-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3407-2074-20mg |
2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
902584-81-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3407-2074-25mg |
2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
902584-81-0 | 25mg |
$109.0 | 2023-09-10 |
2-3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethylphenyl)acetamide Related Literature
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
Additional information on 2-3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethylphenyl)acetamide
Professional Introduction to Compound with CAS No. 902584-81-0 and Product Name: 2-3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethylphenyl)acetamide
Compound with the CAS number 902584-81-0 and the product name 2-3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethylphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The intricate arrangement of functional groups within its framework suggests a multifaceted role in biochemical interactions, making it a subject of intense research interest.
The core structure of this compound consists of a quinolinone scaffold, which is well-documented for its pharmacological significance. Quinolinone derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of a 3,4-dimethylbenzenesulfonyl group at the 2-3 position of the quinolinone ring enhances its electronic properties and may contribute to its binding affinity with biological targets. This sulfonyl group is particularly noteworthy as it introduces a polar moiety that can interact favorably with hydrophilic regions of proteins, potentially modulating enzyme activity or receptor binding.
The acetamide moiety at the N-position of the molecule further complicates its chemical behavior. Acetamides are known for their ability to enhance solubility and metabolic stability, which are critical factors in drug development. In this context, the N-(4-ethylphenyl)acetamide component not only influences the compound's solubility profile but also introduces another layer of interaction potential with biological systems. The ethylphenyl group, with its aromatic ring and ethyl substituent, can engage in π-stacking interactions or hydrophobic effects, depending on the target protein.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. Molecular docking studies using this compound have revealed promising interactions with various enzymes and receptors. For instance, preliminary simulations suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX). These findings align with ongoing research efforts to develop novel anti-inflammatory agents that leverage quinolinone derivatives.
The synthesis of this compound presents unique challenges due to its multifunctional groups. However, modern synthetic methodologies have made significant strides in addressing these complexities. Techniques such as multi-step organic synthesis combined with catalytic processes have enabled chemists to construct intricate molecular frameworks efficiently. The use of palladium-catalyzed cross-coupling reactions has been particularly instrumental in forming the sulfonyl and amide bonds within this molecule. Such methodologies not only improve yield but also enhance purity, which are paramount for pharmaceutical applications.
In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial assays indicate that it exhibits moderate activity against certain cancer cell lines, suggesting potential as an anticancer agent. The quinolinone core is known to disrupt microtubule formation, a mechanism exploited by many chemotherapeutic drugs. Additionally, the sulfonyl group may contribute to inhibiting tyrosine kinases, which are overexpressed in various cancers. These observations warrant further investigation into its therapeutic potential.
The role of structure-activity relationships (SAR) has been pivotal in refining this compound's design. By systematically modifying substituents such as the ethylphenyl group or the sulfonyl moiety, researchers can fine-tune its biological activity. For example, replacing the ethyl group with a more polar substituent might enhance binding affinity while maintaining solubility. Such modifications are guided by both experimental data and computational predictions, creating a synergistic approach to drug development.
Environmental considerations also play a crucial role in modern pharmaceutical design. The synthesis and application of this compound must adhere to green chemistry principles to minimize ecological impact. Efforts have been made to optimize synthetic routes for higher atom economy and reduced waste generation. Additionally, biodegradability assessments ensure that any byproducts or residual compounds do not pose environmental hazards post-application.
The future prospects for this compound are promising, with ongoing research focusing on optimizing its pharmacokinetic properties and exploring new therapeutic indications. Combination therapies involving this molecule alongside other drugs may offer synergistic effects that enhance treatment outcomes. Furthermore, advances in nanotechnology could facilitate targeted delivery systems, improving bioavailability and reducing side effects.
In conclusion,2-3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethylphenyl)acetamide represents a compelling example of how intricate molecular design can yield compounds with significant pharmaceutical potential. Its complex structure combines multiple functional groups that contribute to diverse biological interactions. As research continues to uncover new applications and refine synthetic methodologies,CAS No 902584-81-0 will undoubtedly remain at the forefront of medicinal chemistry innovation.
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